molecular formula C20H19N3O3S B2672333 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide CAS No. 865180-60-5

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide

Cat. No. B2672333
CAS RN: 865180-60-5
M. Wt: 381.45
InChI Key: VRBYUODUEYARMA-XDOYNYLZSA-N
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Description

Benzo[d]thiazol-2(3H)-one derivatives are a class of organic compounds that have been studied for their potential applications in various fields . They are known to be involved in photocatalytic intermolecular carboarylation of alkenes by selective C–O bond cleavage .


Synthesis Analysis

These compounds can be synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a benzo[d]thiazol-2(3H)-one core, which can be functionalized with various groups to create a wide array of derivatives .


Chemical Reactions Analysis

In one study, a novel radical-mediated intermolecular carboarylation of alkenes was achieved by cleaving inert C–O bonds . The strategically designed arylbenzothiazolylether diazonium salts were harnessed as dual-function reagents .

Scientific Research Applications

Anti-Inflammatory Activity

The compound exhibits promising anti-inflammatory properties. Researchers have synthesized 2-amino-9H-chromeno[2,3-d]thiazol-9-ones using a copper-promoted cascade reaction with 2-amino-3-iodochromones and amines as substrates. These tricyclic compounds were obtained with moderate to good yields and demonstrated potent anti-inflammatory activities . Further exploration of this compound’s mechanism of action and its potential as a drug candidate is warranted.

Solvent-Dependent Reactions

The Z-isomer of 2-alkoxy-3-enamines derived from this compound requires further investigation. Researchers have studied its transacetalization efficiency and solvent effects. Understanding the reaction mechanism and optimizing conditions could lead to novel applications .

Glycosidation

The compound has been involved in glycosidation reactions. For instance, the disaccharide glycoside was synthesized using halide ion-promoted glycosidation, where the disaccharide bromide derived from methyl 2-azido-3-O-(2,3,4,6-tetra-O-benzoyl-β-d-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-1-thio-β-d-galactopyranoside was employed . Further exploration of its glycosylation potential could be valuable.

Mechanism of Action

While the exact mechanism of action of these compounds is not clear from the available information, they have been evaluated for their in vitro cytotoxic activity against two human cancer cell lines MCF-7 and HeLa .

Future Directions

The development of new heterocycles containing 1,2,3-triazole moieties that decrease the development of tumor cells is a current research focus . Further studies are needed to fully understand the potential applications of these compounds in various fields.

properties

IUPAC Name

N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-4-11-23-16-10-9-14(21-13(2)24)12-18(16)27-20(23)22-19(25)15-7-5-6-8-17(15)26-3/h4-10,12H,1,11H2,2-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBYUODUEYARMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3OC)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide

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